4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride
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Overview
Description
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a dibenzofuran core, and a fluorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the hydroxyl group allows for oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom and the piperazine ring can participate in substitution reactions, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Preliminary studies suggest potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the dibenzofuran core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-methoxy-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride: Differing by the presence of a methoxy group instead of a fluorine atom.
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-6-methoxy-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]furan-4-ol;dihydrochloride: Featuring a hexahydro-dibenzo core and a methoxy group.
These variations in structure can lead to differences in chemical reactivity and biological activity, highlighting the importance of each functional group in determining the compound’s properties.
Properties
CAS No. |
85418-61-7 |
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Molecular Formula |
C27H37Cl2FN2O3 |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-fluoro-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride |
InChI |
InChI=1S/C27H35FN2O3.2ClH/c1-2-32-25(20-7-4-3-5-8-20)18-29-13-15-30(16-14-29)19-27-23(9-6-10-26(27)31)22-17-21(28)11-12-24(22)33-27;;/h3-5,7-8,11-12,17,23,25-26,31H,2,6,9-10,13-16,18-19H2,1H3;2*1H |
InChI Key |
RWUBCMCNEAXFPT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN1CCN(CC1)CC23C(CCCC2O)C4=C(O3)C=CC(=C4)F)C5=CC=CC=C5.Cl.Cl |
Origin of Product |
United States |
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